1-Ethyl-2,4-dimethoxybenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

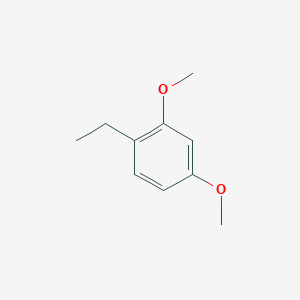

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethyl-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJYMHASJFSHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335372 | |

| Record name | Benzene, 1,3-dimethoxy-4-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19672-03-8 | |

| Record name | 1-Ethyl-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19672-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dimethoxy-4-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Ethers in Organic Chemistry

Aryl ethers, a class of organic compounds featuring an oxygen atom connected to an aromatic ring and an alkyl or another aryl group, are of fundamental importance in organic chemistry. uomus.edu.iq The ether linkage, while relatively stable, and the aromatic system confer unique reactivity and physical properties to these molecules. numberanalytics.comfiveable.me They are less prone to cleavage than their aliphatic counterparts, yet the oxygen's lone pairs can influence the reactivity of the aromatic ring. uomus.edu.iq This stability makes them excellent solvents for a variety of organic reactions, including sensitive organometallic processes like Grignard reactions, as they are relatively non-reactive and can dissolve a broad range of polar and non-polar compounds. numberanalytics.comsolubilityofthings.com

Beyond their use as solvents, aryl ethers are crucial building blocks and intermediates in organic synthesis. numberanalytics.comfiveable.me The aromatic ring can undergo electrophilic aromatic substitution, allowing for the introduction of further functional groups. fiveable.me This versatility makes them valuable precursors in the synthesis of complex molecules, including pharmaceuticals, fragrances, and dyes. uomus.edu.iqfiveable.me In medicinal chemistry, the incorporation of an aryl ether moiety can significantly alter a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug design and efficacy. numberanalytics.com

Overview of Substituted Dimethoxybenzenes As Research Probes

Substituted dimethoxybenzenes are a prominent subclass of aryl ethers that serve as valuable probes in various areas of chemical research. The two methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which activates the ring towards electrophilic substitution and influences the regioselectivity of such reactions. This predictable reactivity makes them ideal model compounds for studying reaction mechanisms. For instance, theoretical studies using density functional theory (DFT) have been employed to investigate the electrophilic aromatic substitution reactions of 1,2-dimethoxybenzene (B1683551) with captodative olefins, shedding light on the regioselectivity and the role of catalysts and solvents. scirp.org

Furthermore, the electronic properties of substituted dimethoxybenzenes make them suitable for applications in materials science, particularly in electrochemistry. Researchers have systematically investigated derivatives of 1,4-dimethoxybenzene (B90301) as potential overcharge protection materials in lithium-ion batteries. osti.govrsc.org By modifying the substituents on the dimethoxybenzene core, it is possible to tune the oxidation potential of the molecule. researchgate.netpku.edu.cn For example, studies have shown that substituting the 1,4-dimethoxybenzene core with halide groups or alkyl groups alters the stability of the oxidized species, providing valuable data for the design of next-generation energy storage materials. osti.govrsc.org These molecules have also been explored as kairomones for certain insect species, where structural analogs are tested for their attractant properties, contributing to the development of pest management strategies. scielo.br

Derivatization and Advanced Functionalization Strategies

Synthesis of Chemically Modified 1-Ethyl-2,4-dimethoxybenzene Analogs

Chemical modification of the this compound core allows for the systematic alteration of its intrinsic properties. Attaching different functional groups to the benzene (B151609) ring can modulate its electron density, reactivity, and potential for further chemical transformations.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the dimethoxybenzene ring is a fundamental strategy for tuning its electronic behavior. researchgate.net The two methoxy (B1213986) groups already present on the this compound ring are strong EDGs, which activate the ring towards electrophilic aromatic substitution. Further substitution can either enhance or counteract this effect.

Research on related 1,4-dimethoxybenzene (B90301) compounds demonstrates that substituting hydrogen atoms with EDGs tends to decrease the oxidation potential, while substitution with EWGs increases it. acs.org For instance, theoretical calculations have shown that the oxidation potential of 1,4-dimethoxybenzene can be varied from 3.8 V to 5.9 V (vs Li/Li+) by attaching different substituents. acs.org This principle is critical for applications such as redox shuttles in lithium-ion batteries, where a precise oxidation potential is required. acs.org Studies on the oxidation of various 1,4-dimethoxybenzene derivatives have shown that those with weak to moderate EDGs, like alkyl groups, yield good outcomes in certain dimerization reactions, whereas those with strong EDGs or moderate EWGs produce lower yields. informahealthcare.com

Applying these principles to this compound, one could introduce groups like nitro (-NO₂) or cyano (-CN) as EWGs, or additional alkyl or amino groups as EDGs, to precisely control the molecule's redox properties and reactivity in subsequent synthetic steps.

Table 1: Effect of Substituent Groups on the Properties of Dimethoxybenzene Derivatives

| Group Type | Example Substituent | Expected Effect on this compound | Potential Application | Reference |

|---|---|---|---|---|

| Electron-Donating (EDG) | Amino (-NH₂) | Decreases oxidation potential, increases ring reactivity | Polymer synthesis, intermediates | informahealthcare.com |

| Electron-Donating (EDG) | Alkyl (-CH₃) | Slightly decreases oxidation potential | Dimerization reactions | informahealthcare.com |

| Electron-Withdrawing (EWG) | Nitro (-NO₂) | Increases oxidation potential, decreases ring reactivity | Redox materials, synthetic intermediates | acs.orgresearchgate.net |

Silylation, the introduction of a silyl (B83357) group (such as trimethylsilyl (B98337), -Si(CH₃)₃), onto the aromatic ring of dimethoxybenzene derivatives offers a pathway to novel materials and serves as a tool for mechanistic studies. google.comresearchgate.net One method for silylating aromatic heterocycles involves the use of hydrosilanes in the presence of a strong base. google.com Research has also explored the synthesis of silylated formamido-3,4-dimethoxybenzene derivatives for use in reaction cascades to produce substituted pyrrolidines with high diastereoselectivity. core.ac.uk

In the context of energy storage, silylated dimethoxybenzenes have been investigated as redox shuttle additives for overcharge protection in lithium-ion batteries. researchgate.net For example, 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene was synthesized and studied as a chemical probe to understand failure mechanisms. researchgate.net The trimethylsilyl group can be cleaved, which can induce cation polymerization during the formation of the solid-electrolyte interphase on the battery's electrode. researchgate.net Although this specific derivative provided protection for a limited number of cycles, it highlights the role of silylation in designing functional additives. researchgate.net

For this compound, silylation could be directed to the available positions on the aromatic ring, potentially enhancing solubility or providing a reactive site for subsequent cross-coupling reactions.

Table 2: Examples of Silylated Dimethoxybenzene Derivatives and Synthesis Insights

| Compound | Synthetic Method | Purpose / Application | Reference |

|---|---|---|---|

| Silylated Formamido-3,4-dimethoxybenzene | Reaction with silylating agent | Intermediate for pyrrolidine (B122466) synthesis | core.ac.uk |

| 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSD) | Not specified | Redox shuttle additive and mechanistic probe for Li-ion batteries | researchgate.net |

Dimethoxybenzene scaffolds are valuable for creating redox-active ionic liquids (RAILs), which are salts in a liquid state that can undergo reversible oxidation and reduction. rsc.org These materials are of great interest for applications such as high-concentration redox shuttles in lithium-ion batteries and for studying electron transport. canada.caacs.org

The synthesis typically involves chemically linking a dimethoxybenzene unit to a cation, commonly an imidazolium (B1220033) salt. rsc.org For example, researchers have synthesized new redox-active imidazolium salts based on 1,4-dimethoxybenzene and 2,5-di-tert-butyl-1,4-dimethoxybenzene. rsc.org In one approach, 2,5-di-tert-butyl-1,4-dimethoxybenzene was modified to create an imidazolium salt with either hexafluorophosphate (B91526) (PF₆⁻) or bis(trifluoromethanesulfonyl)amide (TFSI⁻) as the anion. canada.ca These RAILs were designed to have high solubility (up to 1 M) in conventional battery electrolytes and exhibit a suitable redox potential (around 3.85 V vs. Li/Li+) for providing overcharge protection in cells with LiFePO₄ cathodes. canada.ca The bulky tert-butyl groups on the dimethoxybenzene core help protect the radical cation formed upon oxidation, preventing dimerization and polymerization, thus ensuring electrochemical reversibility. rsc.org

A similar strategy could be applied to this compound, tethering it to an imidazolium cation to create novel RAILs. The electronic and steric properties imparted by the ethyl and methoxy groups would influence the resulting ionic liquid's redox potential, stability, and transport properties.

Table 3: Research Findings on Electroactive Ionic Liquids from Dimethoxybenzene

| Dimethoxybenzene Scaffold | Cation/Anion System | Key Finding | Reference |

|---|---|---|---|

| 2,5-di-tert-butyl-1,4-dimethoxybenzene | Imidazolium / PF₆⁻ or TFSI⁻ | Synthesized redox shuttles with high solubility (up to 1 M) and a redox potential of ~3.85 V vs. Li/Li⁺, demonstrating effective overcharge protection. | canada.ca |

| 1,4-dimethoxybenzene | Imidazolium / TFSI⁻ | First synthesis of organic redox-active groups incorporated into an ionic liquid structure, showing increased thermal stability and oxidation potential. | rsc.org |

Polymerization and Copolymerization of Dimethoxybenzene Monomers

Incorporating dimethoxybenzene units into polymer chains is a powerful method for creating advanced functional materials. These polymers can exhibit unique optical and electrical properties derived from the electron-rich dimethoxybenzene monomer.

The Wittig-Horner reaction is an effective method for synthesizing conjugated polymers, which feature alternating single and double bonds along the polymer backbone. mdpi.com This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound, such as an aldehyde or ketone, to form a C=C double bond, typically with high E-alkene (trans) selectivity. nih.gov

This strategy has been successfully used to create novel copolymers by reacting a dimethoxybenzene-based diphosphonate with various dialdehydes. mdpi.comjneurosci.org For example, a series of polycarbazole derivatives were synthesized via a Wittig-Horner reaction between 2,5-di-(ethoxy phosphoryl methylene)-1,4-dimethoxybenzene and different 9-alkyl-carbazole-3,6-dicarbaldehydes. mdpi.com The resulting copolymers, poly(alkylcarbazole-co-1,4-dimethoxybenzene), possess a conjugated structure where the electron-donating dimethoxybenzene unit and the charge-transporting carbazole (B46965) unit are linked by vinylene bridges. mdpi.com This extended conjugation is crucial for the material's optical and electrical properties. mdpi.com

A similar approach could utilize a diphosphonate derivative of this compound as a monomer. Copolymerizing it with suitable aromatic dialdehydes via the Wittig-Horner reaction would yield a new class of conjugated polymers, with properties influenced by the specific substitution pattern of the dimethoxybenzene unit.

The properties of polymers derived from dimethoxybenzene monomers can be precisely tailored by modifying their chemical structure. numberanalytics.comumaine.edu For conjugated polymers like the poly(carbazole-co-1,4-dimethoxybenzene) series, structural changes can significantly impact their performance in applications such as electroluminescent devices. mdpi.com

Key design parameters include:

Alkyl Side Chains: Altering the length of alkyl side chains on a comonomer (e.g., the carbazole unit) can influence the polymer's solubility and film-forming properties without significantly affecting its fundamental electrochemiluminescence (ECL) signal. mdpi.com

Degree of Polymerization (DP): The length of the polymer chain is critical. A higher DP was found to greatly enhance the ECL signal, indicating more efficient electronic communication along the conjugated backbone. mdpi.com

Comonomer Selection: The choice of the comonomer to be polymerized with the dimethoxybenzene unit is fundamental. Friedel–Crafts polycondensation of 1,4-dimethoxybenzene with various substituted benzaldehydes has been used to produce high-molecular-weight linear polymers with a triarylmethane-based backbone, whose functional groups dictate the final properties. acs.org

These strategies allow for the design of polymeric materials with customized characteristics. By carefully selecting comonomers and controlling polymerization conditions, polymers based on this compound could be developed with specific absorption and emission wavelengths, charge carrier mobilities, and sensor capabilities, making them suitable for a range of advanced electronic and optical applications. mdpi.comresearchgate.net

Table 4: Tailoring Polymer Properties Through Structural Modification

| Structural Modification | Example | Effect on Properties | Reference |

|---|---|---|---|

| Varying Alkyl Side Chains | Poly(butylcarbazole-co-1,4-dimethoxybenzene) vs. Poly(octylcarbazole-co-1,4-dimethoxybenzene) | Affects solubility and film-forming characteristics; little effect on ECL signal. | mdpi.com |

| Changing Degree of Polymerization | Increasing chain length of poly(carbazole-co-1,4-dimethoxybenzene) | Greatly enhances electrochemiluminescence (ECL) intensity. | mdpi.com |

| Introducing Functional Groups | Using 4-nitrobenzaldehyde (B150856) as a comonomer with 1,4-dimethoxybenzene | Produces high-molecular-weight polymers suitable for casting into freestanding membranes. | acs.org |

Expansion of Chemical Diversity from Dimethoxybenzene Building Blocks

Dimethoxybenzene derivatives serve as versatile and highly valuable building blocks in organic synthesis. Their electron-rich nature, conferred by the two methoxy groups, facilitates a variety of chemical transformations, enabling the construction of more complex molecular architectures. The methoxy groups activate the aromatic ring, directing electrophilic substitution reactions to specific positions and allowing for controlled functionalization. Furthermore, these groups can be readily converted to hydroxyl groups, revealing a catechol or resorcinol (B1680541) core, which is a common motif in many biologically active compounds. This inherent reactivity and potential for further transformation make dimethoxybenzenes, including substituted variants like this compound, foundational scaffolds for expanding chemical diversity. Strategies such as electrophilic halogenation, acylation, and C-H functionalization are employed to introduce new reactive handles, which can then be used in cross-coupling reactions, cyclizations, and the assembly of intricate molecular frameworks. mdpi.comnih.govwhiterose.ac.uk

Development of Precursors for Complex Natural Products

The strategic functionalization of dimethoxybenzene scaffolds is a cornerstone in the total synthesis of numerous complex natural products. The dimethoxybenzene unit often serves as a latent catechol or resorcinol system, protected during initial synthetic steps and deprotected in later stages. researchgate.net This approach is critical in the synthesis of highly oxygenated natural products where selective introduction of functionality is paramount. researchgate.net

Functionalized dimethoxybenzenes are key intermediates for creating a wide array of bioactive molecules. For example, 1-(Bromomethyl)-2,4-dimethoxybenzene is a crucial precursor in the synthesis of isocoumarins and related derivatives. This bromo-derivative allows for the introduction of the benzyl (B1604629) unit into other molecules, which can then be elaborated into the characteristic heterocyclic core of isocoumarins, some of which exhibit significant biological activities, such as the anti-HIV properties of denbinobin.

Similarly, other halogenated dimethoxybenzenes are widely used. 1-Bromo-2,4-dimethoxybenzene is employed as a key intermediate for producing 2,3-disubstituted benzo[b]furans, a class of compounds known for their anti-inflammatory, antifungal, and anticancer properties. lookchem.com Another related precursor, 1-Iodo-2,4-dimethoxybenzene, is synthesized from 1,3-dimethoxybenzene (B93181) and serves as a building block for diverse, natural product-like macrocycles. whiterose.ac.uk This demonstrates how simple dimethoxybenzene cores can be systematically elaborated into complex and diverse molecular structures. whiterose.ac.uk

The catechol unit, often masked as a dimethoxybenzene, is a frequent component in a variety of complex natural products, including alkaloids like Morphine and other highly oxygenated compounds such as Pancratistatin and Combretastatins. researchgate.net The use of dimethoxybenzene precursors simplifies the synthesis by allowing for robust and selective reactions early in the synthetic sequence before revealing the more sensitive catechol functionality. researchgate.net

Table 1: Dimethoxybenzene Precursors in Natural Product Synthesis

| Precursor Compound | CAS Number | Resulting Structure/Natural Product Class | Reference |

|---|---|---|---|

| 1-(Bromomethyl)-2,4-dimethoxybenzene | 161919-74-0 | Isocoumarins (e.g., for Denbinobin synthesis) | |

| 1-Bromo-2,4-dimethoxybenzene | 17715-69-4 | 2,3-Disubstituted Benzo[b]furans | lookchem.com |

| 1-Iodo-2,4-dimethoxybenzene | Not specified | Natural Product-like Macrocycles | whiterose.ac.uk |

| 1,3-Dimethoxybenzene (as starting material) | 151-10-0 | Morphine, Pancratistatin, Combretastatins (via catechol intermediates) | whiterose.ac.ukresearchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Studies on 1-Ethyl-2,4-dimethoxybenzene

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular structure, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations for this compound would provide insights into its stability and reactivity. However, no specific DFT studies for this compound detailing its electronic properties were identified.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. For instance, a smaller energy gap suggests that a molecule is more reactive. researchgate.netresearchgate.net Studies on related dimethoxybenzene derivatives have utilized DFT to calculate these values, but specific data for this compound is unavailable. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) maps are valuable for predicting how a molecule will interact with electrophiles and nucleophiles. The MEP visualizes the charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). While MEP analyses have been performed on other dimethoxybenzene derivatives to predict their reactive sites, no such analysis has been published for this compound. researchgate.netnsf.gov

Intrinsic Reaction Coordinate (IRC) Analysis of Reaction Pathways

Intrinsic Reaction Coordinate (IRC) calculations are used to map the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. scirp.orgresearchgate.net This analysis confirms that a calculated transition state correctly links the intended reactants and products and provides a detailed view of the reaction mechanism. scirp.org While IRC studies have been conducted for reactions involving isomers like 1,2-dimethoxybenzene (B1683551), no such pathway analysis for reactions involving this compound could be located. scirp.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing for the study of how molecules interact with each other in a system. scielo.bruq.edu.au These simulations can elucidate the nature of intermolecular forces, such as van der Waals forces and hydrogen bonding, which govern the macroscopic properties of a substance. MD simulations have been used to study the behavior of various dimethoxybenzene compounds in different environments, but no studies were found that specifically simulate the intermolecular interactions of this compound. researchgate.net

Structure-Reactivity Correlations Based on Theoretical Models

The principles of physical organic chemistry provide a framework for understanding how the structure of a molecule influences its reactivity. The Hammett equation is a widely utilized tool in this field, offering a quantitative correlation between the electronic properties of substituents on an aromatic ring and the rate or equilibrium constants of a given reaction. wikipedia.org This relationship is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K represents the rate or equilibrium constant for a substituted reactant, while k₀ or K₀ is the constant for the unsubstituted (hydrogen) reference. The reaction constant, ρ (rho), is specific to a particular reaction and indicates its sensitivity to electronic effects. The substituent constant, σ (sigma), quantifies the electronic influence (both inductive and resonance effects) of a substituent. wikipedia.orgdalalinstitute.com

A key parameter is the σp (sigma-para) value, which describes the electronic effect of a substituent located at the para position relative to the reaction center. An electron-donating group (EDG) stabilizes an electron-deficient reaction center, speeding up reactions that build positive charge, and has a negative σp value. utexas.eduresearchgate.net Conversely, an electron-withdrawing group (EWG) destabilizes such a center, slowing the reaction, and has a positive σp value. utexas.eduresearchgate.net

In the case of this compound, the aromatic ring is decorated with three substituents: two methoxy (B1213986) (-OCH₃) groups and one ethyl (-CH₂CH₃) group. Both types of groups are classified as electron-donating. The methoxy group is a particularly potent EDG, primarily through its strong resonance effect (+M), where the oxygen's lone pair of electrons is delocalized into the benzene (B151609) ring. nih.gov The ethyl group is a weaker EDG, operating mainly through an inductive effect (+I). units.itbluffton.edu

The cumulative effect of these three electron-donating groups makes the benzene ring in this compound exceptionally electron-rich. This high electron density facilitates the initial one-electron oxidation. A direct correlation can be drawn between the Hammett σp values of these substituents and the molecule's propensity for oxidation.

Table 1: Hammett Substituent Constants (σp) for Relevant Groups

This table presents the standard Hammett σp constants for substituents pertinent to the structure of this compound. Negative values denote an electron-donating character.

| Substituent | Hammett Constant (σp) |

| -OCH₃ (Methoxy) | -0.27 viu.ca, -0.268 bluffton.edu |

| -CH₂CH₃ (Ethyl) | -0.15 units.it, -0.151 bluffton.edu |

| -H (Hydrogen) | 0.00 utexas.edu |

This data is interactive. Click on the headers to sort.

Theoretical and experimental studies on substituted 1,4-dimethoxybenzenes confirm this relationship. It has been demonstrated that substituting hydrogen atoms with electron-donating groups decreases the oxidation potential, while substitution with electron-withdrawing groups increases it. nih.govacs.org For instance, DFT calculations show the oxidation potential of 1,4-dimethoxybenzene (B90301) itself is 4.13 V (vs Li/Li⁺), and this can be modulated down to 3.8 V with EDGs or up to 5.9 V with EWGs. nih.govsigmaaldrich.com This trend highlights that the more negative the cumulative Hammett σ values of the substituents, the lower the oxidation potential and the greater the oxidation tendency. Given the strongly negative σp values for two methoxy groups and the negative value for the ethyl group, this compound is predicted to have a high tendency toward oxidation, significantly greater than that of unsubstituted benzene or even 1,4-dimethoxybenzene.

Table 2: Calculated Oxidation Potentials of Substituted Dimethoxybenzenes

This table illustrates the impact of different substituents on the calculated oxidation potential of 1,4-dimethoxybenzene derivatives, demonstrating the structure-reactivity correlation.

| Compound | Substituent(s) | Calculated Oxidation Potential (V vs Li/Li⁺) |

| 2,5-Di-tert-butyl-1,4-dimethoxybenzene | 2,5-di-tert-butyl (-C(CH₃)₃) | 3.84 |

| 1,4-Dimethoxybenzene | None | 4.13 |

| 2,5-Dichloro-1,4-dimethoxybenzene | 2,5-dichloro (-Cl) | 4.41 |

| 2,5-Dicyano-1,4-dimethoxybenzene | 2,5-dicyano (-CN) | 4.96 |

| Tetrafluoro-1,4-dimethoxybenzene | 2,3,5,6-tetrafluoro (-F) | 4.98 |

Data sourced from theoretical calculations based on density functional theory (DFT) at the B3LYP/6-311+G(d) level. nih.gov

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 1-Ethyl-2,4-dimethoxybenzene. fiveable.meresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the molecular structure, connectivity, and the chemical environment of atoms within the molecule. researchgate.netfiveable.me

Proton (¹H) NMR Applications in Reaction Monitoring

Proton (¹H) NMR spectroscopy is instrumental in tracking the progress of chemical reactions in real-time. researchgate.net This technique allows chemists to observe the consumption of reactants and the formation of products, including this compound, by monitoring changes in the proton signals. researchgate.net For instance, in the synthesis of ethers, the characteristic chemical shifts of protons adjacent to the ether's oxygen atom (typically in the 3.4-4.5 ppm range) can be monitored. libretexts.org The appearance and integration of signals corresponding to the ethyl and methoxy (B1213986) groups of this compound would confirm its formation and allow for the calculation of reaction yield over time.

While specific ¹H NMR data for monitoring a reaction that produces this compound is not detailed in the provided search results, the general application of ¹H NMR for reaction monitoring is a well-established practice in organic synthesis. researchgate.net The distinct signals for the different types of protons in the molecule make it an ideal candidate for such analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.7 - 6.9 | Multiplet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methylene (-CH₂-) | ~2.6 | Quartet |

| Methyl (-CH₃) | ~1.2 | Triplet |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. savemyexams.commnstate.edu Since each non-equivalent carbon atom in a molecule produces a distinct signal, ¹³C NMR is invaluable for confirming the number of unique carbons and their chemical environment. mnstate.eduoregonstate.edu The chemical shifts in ¹³C NMR are spread over a wide range (0-220 ppm), which typically prevents signal overlap, a common issue in ¹H NMR. oregonstate.edu

For this compound, the ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in its structure, assuming no coincidental equivalence. The carbons of the aromatic ring typically resonate between 110 and 160 ppm, while the aliphatic carbons of the ethyl group and the carbons of the methoxy groups appear at higher fields (lower ppm values). oregonstate.edulibretexts.org The carbon atoms directly bonded to oxygen (C1, C2, and the methoxy carbons) will be deshielded and appear at a lower field compared to other aromatic carbons. fiveable.merhhz.net

Table 2: Experimental and Predicted ¹³C NMR Data for 4-Ethyl-1,2-dimethoxybenzene (B1582970)

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 (Ar-C-O) | 149.4 | 148.8 |

| C2 (Ar-C-O) | 148.0 | 148.1 |

| C3 (Ar-C-H) | 111.9 | 112.5 |

| C4 (Ar-C-Et) | 138.0 | 136.2 |

| C5 (Ar-C-H) | 120.0 | 119.5 |

| C6 (Ar-C-H) | 111.2 | 110.8 |

| -CH₂- | 28.9 | 28.5 |

| -CH₃ | 15.2 | 16.2 |

| -OCH₃ (at C1) | 55.9 | 55.8 |

| -OCH₃ (at C2) | 55.8 | 55.7 |

Source: Experimental data from spectral databases. Predictions are based on computational models and may vary.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. unl.eduresearchgate.net Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound. libretexts.org

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure. nih.gov These include:

C-H stretching (aromatic): Weak to medium bands typically appear just above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene (B151609) ring. pressbooks.publibretexts.org

C-H stretching (aliphatic): Strong bands are expected in the 2850-2960 cm⁻¹ region, corresponding to the C-H bonds of the ethyl group. pressbooks.pub

C=C stretching (aromatic): Medium-intensity absorptions in the 1450-1600 cm⁻¹ range are due to the vibrations of the carbon-carbon bonds within the benzene ring. pressbooks.publibretexts.org

C-O stretching (aryl ether): A strong, characteristic band for the aryl-alkyl ether linkage is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. libretexts.org

C-H out-of-plane bending: Bending vibrations for the substituted benzene ring appear in the fingerprint region (below 1000 cm⁻¹), and their pattern can give clues about the substitution pattern on the aromatic ring. pressbooks.pubresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (Ethyl) |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |

| ~800-880 | C-H Out-of-plane Bend | Substituted Benzene |

Note: These are typical ranges. Specific peak positions can be found in spectral databases. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. measurlabs.comchromatographyonline.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. measurlabs.com In GC, the compound is vaporized and separated from other components based on its boiling point and polarity, with its retention time being a key identifier. measurlabs.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

This compound has been identified in complex mixtures, such as the products of lignin (B12514952) depolymerization. escholarship.orgrsc.org In one study, it was detected with a retention time of 24.27 minutes. escholarship.orgrsc.org The mass spectrum shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 166, corresponding to its molecular weight, and a prominent fragment ion at m/z 151, likely resulting from the loss of a methyl group (-CH₃). nih.gov

Table 4: GC-MS Data for 4-Ethyl-1,2-dimethoxybenzene

| Parameter | Value | Reference |

|---|---|---|

| Retention Time | 24.27 min | escholarship.orgrsc.org |

| Kovats Retention Index (non-polar) | 1319.9 | nih.govnih.gov |

| Molecular Ion (M⁺) Peak (m/z) | 166 | nih.gov |

| Top Fragment Peak (m/z) | 151 | nih.gov |

| Second Highest Fragment Peak (m/z) | 166 | nih.gov |

| Third Highest Fragment Peak (m/z) | 77 | nih.gov |

Headspace Analysis and Solid-Phase Microextraction (SPME) Applications

Headspace analysis is a technique used for the investigation of volatile and semi-volatile compounds in solid or liquid samples without dissolving the sample. rsc.org Solid-Phase Microextraction (SPME) is a widely used sample preparation technique, often combined with headspace analysis, where a fiber coated with an extracting phase is exposed to the headspace above the sample. nih.govacs.org Volatile analytes, like this compound, partition into the fiber coating and are then desorbed into the GC for analysis. mdpi.comnih.gov This method is solvent-free, sensitive, and effective for analyzing trace volatile compounds in complex matrices. acs.orgbath.ac.uk

The combination of HS-SPME and GC-MS has been successfully applied to identify this compound in various contexts. For instance, it was detected in the volatile profile of dark teas and its presence was identified as a potential indicator for classifying teas from different geographical regions. nih.gov This demonstrates the utility of HS-SPME in capturing the aroma profile of food products. nih.gov

Odor Activity Value (OAV) Assessment in Complex Matrices

This compound has been identified as a volatile compound in various teas, including Pu-erh tea. scielo.brmdpi.comnih.gov Studies have shown that its concentration can change during storage and fermentation processes. mdpi.com In An tea, the concentration of 4-ethyl-1,2-dimethoxybenzene was observed to increase from 0 to 2.26 μg/L during storage, contributing to the development of stale and woody aromas. mdpi.com In some dark teas, it has been identified as a key aroma compound. nih.gov Although its specific OAV is not always calculated in these studies, its identification as a key or differential compound in aroma profiling suggests it plays a significant role in the sensory properties of these complex food matrices. scielo.brnih.gov The compound is described as having an earthy and musty taste. foodb.ca

X-ray Diffraction Analysis of Crystalline Dimethoxybenzene Derivatives

Single-Crystal X-ray Studies of Alkylated Dimethoxybenzenes

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the absolute structure of a molecule. ntu.edu.sgencyclopedia.pub Through analysis of the diffraction pattern produced by a single crystal, precise atomic coordinates can be determined, offering a detailed molecular portrait. While specific crystallographic data for this compound is not prominently available in the reviewed literature, extensive research has been conducted on a variety of other alkylated dimethoxybenzene derivatives. These studies reveal key structural trends, including the influence of substituent size and position on molecular geometry and crystal packing.

For instance, the study of 2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene revealed that the molecule crystallizes in the orthorhombic space group Pbcn. nih.govresearchgate.net The alkyl chain connecting the two dimethoxybenzene rings adopts an all-anti conformation. nih.govresearchgate.net The crystal packing is characterized by a herringbone pattern, with edge-to-face arene-arene interactions observed at a dihedral angle of 87°. nih.govresearchgate.net

In another example, 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, prepared via Friedel–Crafts alkylation, was found to crystallize in the triclinic space group P-1. iucr.orgnii.ac.jp In this structure, the complete molecule is generated by a center of inversion. iucr.org The two methoxy groups are nearly coplanar with the aromatic ring, exhibiting a C—C—O—C torsion angle of 9.14(16)°. iucr.orgnii.ac.jp The bulky tert-pentyl groups are positioned with one methyl group coplanar with the ring, while the other methyl and ethyl groups are directed to either side. iucr.orgnii.ac.jp

The synthesis and characterization of 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propyl methacrylate, a tetra-alkylated p-dimethoxybenzene, showed that the benzene ring system is nearly planar. iucr.org Its crystal structure is stabilized by weak C—H⋯O hydrogen bonds and C—H⋯π interactions between methyl groups and the benzene rings. iucr.org

A study on 1-(bromomethyl)-3,5-dimethoxybenzene determined its crystal structure to be of the monoclinic system with space group P21/c. scielo.br The investigation of halogenated derivatives like 1,2-dibromo-4,5-dimethoxybenzene (B1585919) also provides insight into packing forces, where halogen bonds, in addition to other nonbonding interactions, play a significant organizing role. conicet.gov.ar

These examples demonstrate that the substitution pattern of alkyl and methoxy groups on the benzene ring profoundly affects the resulting crystal lattice. The interplay of steric hindrance, hydrogen bonding, and π-interactions dictates the supramolecular architecture.

Below are the crystallographic data for several alkylated dimethoxybenzene derivatives.

Table 1: Crystallographic Data for 2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₂₀H₂₆O₄ |

| Molecular Weight | 330.41 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 22.692 (2) |

| b (Å) | 5.5460 (5) |

| c (Å) | 13.7099 (13) |

| Volume (ų) | 1725.4 (3) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| R-factor | 0.035 |

Table 2: Crystallographic Data for 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene iucr.orgnii.ac.jp

| Parameter | Value |

| Chemical Formula | C₁₈H₃₀O₂ |

| Molecular Weight | 278.42 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.456 (5) |

| b (Å) | 6.551 (5) |

| c (Å) | 10.800 (5) |

| α (°) | 93.120 (5) |

| β (°) | 105.950 (5) |

| γ (°) | 108.460 (5) |

| Volume (ų) | 411.5 (5) |

| Z | 1 |

| Temperature (K) | 90 |

| Radiation | Mo Kα |

| R-factor | 0.042 |

Table 3: Crystallographic Data for 1-(bromomethyl)-3,5-dimethoxybenzene scielo.br

| Parameter | Value |

| Chemical Formula | C₉H₁₁BrO₂ |

| Molecular Weight | Not Provided |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.4054(10) |

| b (Å) | 4.4245(6) |

| c (Å) | 25.016(3) |

| Volume (ų) | 928.9(2) |

| Z | 4 |

| Temperature (K) | 130(2) |

| Radiation | MoKα |

Natural Occurrence and Biosynthesis Pathways of Methoxybenzenes

Detection and Identification of 1-Ethyl-2,4-dimethoxybenzene in Biological Systems

This compound, also known as 4-ethyl-1,2-dimethoxybenzene (B1582970), is an aromatic organic compound classified under dimethoxybenzenes. foodb.cahmdb.ca It is characterized by a benzene (B151609) ring substituted with one ethyl group and two methoxy (B1213986) groups. foodb.capharmaffiliates.com This compound has been identified as a volatile component in a variety of biological systems, most notably in different types of teas and coffees. foodb.cahmdb.ca

Scientific analyses have detected this compound as a volatile organic compound (VOC) in several tea varieties. foodb.cahmdb.ca Its presence contributes to the complex aroma profile of these beverages, often described as having earthy and musty notes. foodb.cahmdb.ca The compound has been identified in black tea, green tea, red tea, and herbal teas. foodb.cahmdb.ca In Pu-erh tea, a type of fermented tea, methoxy-phenolic compounds, including derivatives like 4-ethyl-1,2-dimethoxy-benzene, are considered important for its characteristic flavor. researchgate.net The piling fermentation process is crucial for the development of these unique aromas, with microbial actions promoting the formation of such compounds. nih.gov

Table 1: Detection of this compound in Various Teas

| Tea Type | Presence | Reference |

|---|---|---|

| Black Tea | Detected | foodb.cahmdb.ca |

| Green Tea | Detected | foodb.cahmdb.ca |

| Red Tea | Detected | foodb.cahmdb.ca |

| Herbal Tea | Detected | foodb.cahmdb.ca |

| Pu-erh Tea | Detected | researchgate.netnih.gov |

Microbial Biosynthesis of Methoxybenzene Derivatives

The formation of methoxybenzene derivatives is often linked to microbial activity. Various bacteria and fungi possess the metabolic pathways necessary to synthesize these aromatic compounds.

The bacterium Streptomyces albidoflavus has been identified as a producer of 4-ethyl-1,2-dimethoxybenzene. researchgate.net Strains of this gram-positive bacterium, which are known for producing a wide array of secondary metabolites including antibiotics, have been shown to synthesize this specific compound. researchgate.netnih.gov Research into one particular strain, ML27, confirmed its production of 4-ethyl-1,2-dimethoxybenzene and investigated its inhibitory effects against certain fungi. researchgate.net The genus Streptomyces is notable for having genomes that can contain numerous biosynthetic gene clusters responsible for creating a diverse range of secondary metabolites. researchgate.netnih.gov

Fungi play a significant role in the biosynthesis of methoxybenzene derivatives, particularly within the context of fermented foods like dark teas. nih.govsemanticscholar.org During the fermentation of Pu-erh tea, microbial action is the primary driver for the synthesis of methoxybenzenes. nih.gov Studies have shown that fungi can metabolize compounds like gallic acid, a substance found in tea leaves, to produce these aromatic molecules. nih.gov Specific fungal genera such as Blastobotrys, Rasamsonia, and Thermomyces have been positively correlated with the synthesis of several methoxybenzenes, including 1,2-dimethoxybenzene (B1683551), 1,2,3-trimethoxybenzene, 1,2,4-trimethoxybenzene, and 1-ethyl-4-methoxybenzene. nih.gov Fungi, in general, are known to produce a vast array of secondary metabolites through complex biosynthetic pathways, such as those involving polyketide synthases, which can be precursors to aromatic compounds. mdpi.comresearchgate.net

Chemoecological Roles of Related Dimethoxybenzenes

While specific chemoecological roles for this compound are not extensively documented, related dimethoxybenzene compounds, particularly 1,4-dimethoxybenzene (B90301), are well-studied for their roles as semiochemicals in plant-insect interactions. researchgate.netresearchgate.netcdnsciencepub.com

1,4-Dimethoxybenzene is a significant floral volatile emitted by various plants, where it acts as a crucial attractant for pollinators. researchgate.netrsc.org In willows (Salix species), it is a key scent compound that attracts the oligolectic bee Andrena vaga. researchgate.netd-nb.info This compound elicits strong antennal responses in these bees and has been shown in field bioassays to be attractive to females. researchgate.netcdnsciencepub.com

Similarly, 1,4-dimethoxybenzene is the major floral volatile in wild strawberry (Fragaria vesca), where it improves the attraction of the strawberry blossom weevil (Anthonomus rubi) when combined with the weevil's aggregation pheromone. researchgate.netresearchgate.net The compound is also a known attractant for other pollen-feeding beetles. researchgate.net Its role extends to the pollination of orchids, where it has been confirmed as an attractant for various perfume-collecting bee species. rsc.orgslu.se The release of such unique volatile compounds can create a "private channel" between a plant and its specific pollinator, ensuring effective pollination. rsc.org

Table 2: Chemoecological Roles of 1,4-Dimethoxybenzene

| Plant Source (Genus) | Interacting Insect | Role of Compound | Reference |

|---|---|---|---|

| Willow (Salix) | Andrena vaga (Oligolectic Bee) | Floral Attractant | researchgate.netcdnsciencepub.comd-nb.info |

| Wild Strawberry (Fragaria) | Anthonomus rubi (Strawberry Blossom Weevil) | Pheromone Synergist / Attractant | researchgate.netresearchgate.net |

| Various Orchids | Perfume-collecting Bees | Floral Attractant | rsc.orgslu.se |

| Various Plants | Honeybees | Floral Attractant | rsc.org |

Advanced Applications in Chemical Sciences and Technology

Redox Shuttle Additives for Electrochemical Systems

Current scientific literature does not indicate that 1-Ethyl-2,4-dimethoxybenzene is utilized as a redox shuttle additive for overcharge protection in electrochemical systems such as lithium-ion batteries. Research in this area has primarily focused on other substituted dimethoxybenzene derivatives.

Precursors and Intermediates in Organic Synthesis

This compound serves as a valuable precursor and intermediate in various organic synthesis pathways, particularly in the creation of other complex aromatic structures and molecules with significant biological activities.

This compound is recognized as a fundamental building block in the synthesis of aromatic compounds, a role underscored by its origin from the depolymerization of lignin (B12514952), which is nature's primary source of renewable aromatic chemicals. researchgate.net Its presence in the product mixtures from lignin conversion processes positions it as a key intermediate available for upgrading into other valuable chemicals.

Research has identified this compound as a product in several key chemical transformations of biomass and related model compounds:

Lignin Depolymerization: It is a known component derived from the pyrolysis and thermochemolysis of lignin. researchgate.netgoogle.com

Hydrogenolysis of Lignin Models: The compound is formed during the nickel-catalyzed hydrogenolysis of complex diaryl ethers that model the linkages within lignin. For instance, the cleavage of 5-ethyl-1,2-dimethoxy-3-(2-methoxy-4-propylphenoxy)benzene yields 4-ethyl-1,2-dimethoxybenzene (B1582970) among other products. thieme-connect.de

Chemical Synthesis: Beyond its derivation from biomass, it is also synthesized in targeted chemical reactions. It can be prepared through the deoxygenation of 1-(2,4-dimethoxyphenyl)ethan-1-one escholarship.org or via the transfer hydrogenation of the corresponding vinyl-substituted dimethoxybenzene. ua.es

| Source / Reaction Type | Role of Compound | Reference |

|---|---|---|

| Lignin Pyrolysis / Thermochemolysis | Product / Building Block | researchgate.netgoogle.comcore.ac.uk |

| Hydrogenolysis of Lignin Model Compound | Product | thieme-connect.de |

| Deoxygenation of Aromatic Ketone | Product | escholarship.org |

| Transfer Hydrogenation of Olefin | Product | ua.es |

This compound is not only a synthetic intermediate but is also a naturally occurring compound with inherent biological activity. This dual role makes it significant in the study and synthesis of biologically relevant molecules.

Natural Antifungal Agent: The compound is produced by the rhizospheric soil bacterium Streptomyces albidoflavus and has been shown to have an inhibitory mechanism against Colletotrichum gloeosporioides, a pathogenic fungus that causes anthracnose disease in plants. mdpi.com

Natural Nematicidal Agent: It has been identified as one of the primary volatile organic compounds (VOCs) emitted from cottonseed meal. nih.gov These emissions have demonstrated potent nematicidal properties, effectively immobilizing the plant-parasitic nematode Meloidogyne incognita and reducing its ability to infect tomato plants in greenhouse trials. nih.gov

Pharmaceutical Formulation: In pharmaceutical chemistry, this compound has been used as a co-former in the creation of a crystalline salt with the complex chiral molecule (S)-6-(8-methyl-5,6,7,8-tetrahydro- thieme-connect.deescholarship.orgacs.orgtriazolo[4,3-a]pyrazin-3-yl)pyridin-2-ol, indicating its utility in the formulation and stabilization of active pharmaceutical ingredients. google.com

| Biological Role / Application | Organism / System of Action | Source | Reference |

|---|---|---|---|

| Antifungal | Inhibits Colletotrichum gloeosporioides | Streptomyces albidoflavus (Natural Product) | mdpi.com |

| Nematicidal | Immobilizes Meloidogyne incognita | Cottonseed Meal Volatiles | nih.gov |

| Pharmaceutical Co-former | Forms crystalline salt with a triazolopyrazine derivative | Synthetic Application | google.com |

Materials Science and Engineering Applications

There is no information available in the current scientific literature to suggest that this compound has specific applications in the field of materials science and engineering.

Electroactive Polymers for Sensors and Analytical Methods

Based on currently available scientific literature, there is no specific information detailing the application of this compound in the development of electroactive polymers for sensors and analytical methods. Research in this area has not specifically highlighted this compound for its electrochemiluminescence performance or for the detection of metal ions such as Fe³⁺.

Role as Flavoring Compounds in Food Science Research

This compound is a volatile organic compound that has been identified as a contributor to the complex aroma profiles of various food products, particularly within the realm of fermented foods and beverages. Its presence is significant in the sensory evaluation and quality assessment of these products.

The sensory characteristics of fermented products are largely defined by the variety and concentration of volatile compounds produced during the fermentation process. This compound, and its isomers such as 4-ethyl-1,2-dimethoxybenzene, are known to impart specific aroma notes. This compound is often associated with earthy and musty aromas. foodb.ca The transformation of raw materials by microorganisms during fermentation leads to the generation of a diverse array of these volatile molecules, which collectively form the final sensory profile of the food or beverage. nih.govnih.gov

The following table summarizes the sensory attributes associated with this compound and related compounds in fermented products:

| Compound Name | Associated Aroma/Flavor Profile |

| This compound | Earthy, Musty |

| 1,4-dimethoxybenzene (B90301) | Not specified in retrieved results |

| 1,2-dimethoxybenzene (B1683551) | Musty |

This table is generated based on available data and may not be exhaustive.

The unique volatile composition of food products can serve as a chemical fingerprint to differentiate them based on quality, origin, or processing methods. The presence and concentration of specific compounds like this compound can be indicative of certain quality parameters. For instance, in grains, the presence of various methoxybenzene derivatives, including 4-ethyl-1,2-dimethoxybenzene, has been associated with off-odors, which can be an indicator of grain quality. acs.orgresearchgate.net

The identification of such volatile markers is crucial for the food industry in maintaining product consistency and quality control. The following table outlines the role of this compound and related compounds as potential quality markers:

| Compound Name | Food Matrix | Role as a Quality Marker |

| This compound | Grains | Associated with musty, sour, and/or smoke odors, indicating potential quality issues. acs.orgresearchgate.net |

| 4-ethyl-1,2-dimethoxybenzene | Tea, Coffee | Potential biomarker for the consumption of these foods. foodb.ca |

This table is generated based on available data and may not be exhaustive.

Emerging Research Frontiers and Future Directions

Exploration of Novel Synthetic Pathways for Highly Substituted Analogs

The synthesis of 1-Ethyl-2,4-dimethoxybenzene and its more complex, highly substituted analogs is a key area of ongoing research. Traditional methods often rely on Friedel-Crafts reactions, which are a cornerstone of aromatic chemistry for forming new carbon-carbon bonds. masterorganicchemistry.comrsc.org

A primary route to this compound involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181). researchgate.net In this electrophilic aromatic substitution, the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring direct incoming substituents, influencing the final product's structure. The reaction of 1,3-dimethoxybenzene with an acyl halide like propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield an ethyl phenyl ketone intermediate. masterorganicchemistry.com Subsequent reduction of the ketone group would produce the target ethyl substituent. A key advantage of the acylation-reduction route is that it avoids the carbocation rearrangements that can plague direct Friedel-Crafts alkylation, ensuring the formation of the desired linear ethyl group. masterorganicchemistry.com

Future research is focused on developing more sophisticated and regioselective methods to create a wider variety of substituted analogs. This includes the use of advanced organocatalysts and transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov For instance, methods like Suzuki-Miyaura and Sonogashira couplings, which are effective for creating C-C bonds with iodo-dimethoxybenzene precursors, could be adapted for synthesizing complex derivatives. The development of asymmetric catalytic Friedel-Crafts reactions also opens up possibilities for producing chiral analogs of this compound. acs.orgnih.gov Research into the synthesis of related dimethoxybenzene derivatives, such as those with bromo- and iodo-substituents, provides a toolbox of intermediates for building more complex molecular architectures.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

The characterization of this compound and the real-time monitoring of its synthesis are benefiting significantly from advancements in spectroscopic techniques. Standard methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural confirmation. nih.gov However, the frontier lies in applying these techniques for dynamic, in-process analysis.

A configurable platform integrating an in-line benchtop NMR spectrometer has been developed for monitoring and controlling organic reactions in real-time. rsc.org Such a system could be employed to track the progress of the Friedel-Crafts acylation of 1,3-dimethoxybenzene, allowing for precise control over reaction conditions to optimize yield and minimize byproducts. This technology enables the acquisition of not just ¹H NMR but also ¹³C, DEPT, and even 2D NMR spectra (like COSY and HSQC) directly from the reaction mixture under flow conditions. rsc.org

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are also powerful tools. chemijournal.comnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and LC-NMR are invaluable for analyzing complex reaction mixtures and identifying trace impurities. chemijournal.comajrconline.orgresearchgate.net Future directions point towards the increased use of tandem Mass Spectrometry (MS-MS) for detailed structural elucidation of reaction products and intermediates, providing a deeper understanding of reaction mechanisms. nih.gov These advanced analytical methods are crucial for ensuring the purity and quality of synthesized compounds and for accelerating the discovery of new synthetic pathways. igi-global.com

Development of Sustainable and Green Synthesis Methods

In line with the principles of green chemistry, a significant research thrust is the development of more environmentally benign methods for synthesizing this compound and its analogs. beilstein-journals.org Traditional Friedel-Crafts reactions often require stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which generate large quantities of hazardous waste. beilstein-journals.org

Modern research focuses on replacing these homogeneous catalysts with reusable solid acid catalysts. ias.ac.in Studies on the acylation of related dimethoxybenzenes have shown that cation exchange resins, such as Amberlyst-15 and Indion-125, are superior catalysts for this transformation. researchgate.netresearchgate.net These resin-based catalysts can be easily separated from the reaction mixture by simple filtration and can be regenerated and reused multiple times, making the process more economical and sustainable. researchgate.netacademie-sciences.fr Other solid acids like silica (B1680970) sulfuric acid have also proven effective for similar reactions under solvent-free conditions, further reducing the environmental impact. academie-sciences.fr The use of solid acid catalysts like zeolites can also offer shape selectivity, potentially leading to higher regioselectivity in the products. ias.ac.in

Future work will likely focus on optimizing these solid acid catalyst systems, improving their efficiency, robustness, and recyclability to make the industrial production of such aromatic compounds cleaner and more cost-effective. ias.ac.in

Integration of Computational Chemistry with Experimental Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of reactions involving dimethoxybenzene derivatives. nih.govscirp.org DFT calculations allow researchers to model the electronic properties of molecules, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This information is critical for predicting the reactivity and regioselectivity of electrophilic aromatic substitutions. researchgate.netacs.org

For the synthesis of this compound from 1,3-dimethoxybenzene, DFT can predict that the electron-donating methoxy groups will activate the aromatic ring, primarily at the positions ortho and para to them. Computational models can calculate the charge distribution and model the transition states of the reaction, providing insights into which positional isomer is most likely to form. researchgate.net Recent studies on the nitration and alkylation of dimethoxybenzene isomers have demonstrated that DFT can successfully rationalize the observed regioselectivity, sometimes revealing the subtle influence of solvent effects or reaction mechanisms like single electron transfer (SET). scirp.orgacs.org

The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research. acs.org By predicting the most promising reaction conditions and potential products, computational studies can significantly reduce the amount of trial-and-error experimentation required. Future research will continue to refine these computational models, incorporating more complex environmental factors to provide even more accurate predictions that accelerate the discovery and optimization of synthetic routes to highly substituted benzene compounds. nih.gov

Discovery of Undiscovered Natural Occurrences and Biosynthetic Routes

While synthetic chemistry provides controlled access to this compound, research into its natural origins offers insights into its ecological roles and potential for bio-based production. Although this compound itself is not widely reported as a natural product, its close isomers and related compounds are found in various plants. For example, 4-Ethyl-1,2-dimethoxybenzene (B1582970) has been identified in robusta coffee and various types of tea. foodb.ca The isomer 1,4-dimethoxybenzene (B90301) is also known to occur in several plant species, including willow and hyacinth. lookchem.comwikipedia.org

These compounds belong to the broad class of phenylpropanoids, a diverse family of organic compounds that plants synthesize from the amino acids phenylalanine and tyrosine via the shikimate pathway. wikipedia.orgresearchgate.net The general phenylpropanoid pathway generates core structures like hydroxycinnamic acids, which are then modified by a variety of enzymes (oxygenases, reductases, transferases) to produce a vast array of metabolites. nih.govwikipedia.org The presence of an ethyl group suggests a biosynthetic pathway that may involve C-alkylation or modifications of a longer side chain derived from phenylalanine. mdpi.com

Future research frontiers include the targeted screening of plant essential oils and extracts to identify new natural sources of this compound. Elucidating the specific biosynthetic pathways and the enzymes involved could pave the way for producing this and other valuable aromatic compounds through metabolic engineering in microorganisms or plant cell cultures. mdpi.com This approach aligns with the goals of sustainable chemistry by providing a potential biological route to complement traditional chemical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。